

BMS-561392: A Comparative Guide to a Reference TACE Inhibitor

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Compound of Interest

Compound Name: BMS-561392 formate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BMS-561392, a potent and selective inhibitor of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), with other notable TACE inhibitors. The information presented is supported by experimental data to facilitate objective evaluation for research and drug development purposes.

Introduction to TACE and its Inhibition

Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17), is a key enzyme responsible for the shedding of the extracellular domain of various membrane-bound proteins.[1] A primary substrate of TACE is the pro-inflammatory cytokine, tumor necrosis factor-alpha (pro-TNF- α). The cleavage of pro-TNF- α by TACE releases soluble TNF- α , a critical mediator of inflammation.[2] Consequently, inhibiting TACE has been a major therapeutic target for a range of inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.[3][4]

BMS-561392 (also known as DPC-333) is a highly selective and orally bioavailable TACE inhibitor developed by Bristol-Myers Squibb.[5] It has been evaluated in clinical trials for

rheumatoid arthritis and serves as a valuable reference compound in the study of TACE inhibition.[3][4]

Comparative Performance Data

The following tables summarize the in vitro and in vivo performance of BMS-561392 in comparison to other known TACE inhibitors. It is important to note that the data are compiled from various sources and experimental conditions may differ.

In Vitro Inhibitory Activity

Inhibitor	Target(s)	IC50 (nM)	Assay Conditions	Reference(s)
BMS-561392	TACE	0.20	In vitro enzyme assay	[3]
Compound [I]*	TACE	0.02	Whole blood assay	[5]
Apratastat (TMI-005)	TACE/MMPs	440	In vitro enzyme assay	[3]
Vorinostat	TACE (modest)	-	In vitro enzyme assay	[6]
Marimastat	TACE/MMPs	-	-	[7]

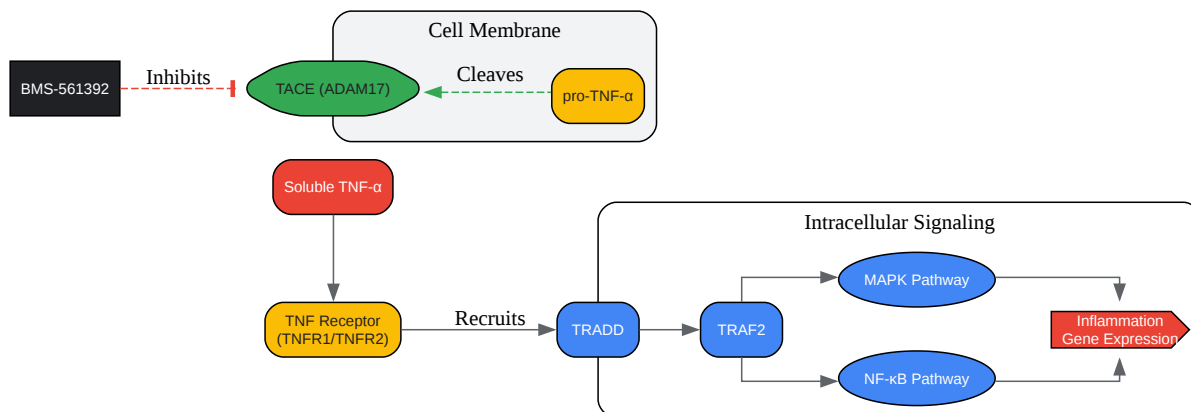
*Compound [I] is a potent and highly selective TACE inhibitor from Bristol-Myers Squibb, described as an optimization of the series that includes BMS-561392.[5]

In Vivo Efficacy in Animal Models

Inhibitor	Animal Model	Dosing	Key Findings	Reference(s)
BMS-561392	Mouse LPS-induced TNF- α production	-	ED50 = 6 mg/kg	[5]
BMS-561392	Mouse collagen antibody-induced arthritis	-	Prevented joint destruction	[5]
BMS-561392	Rat	10.5 mg/kg twice daily	Reduced clinical score per paw from 1.5 to 0.4, comparable to etanercept	[8]
Vorinostat	LPS-stimulated RAW264.7 macrophages	-	Significantly suppressed TNF- α release, comparable to BMS-561392	[6]

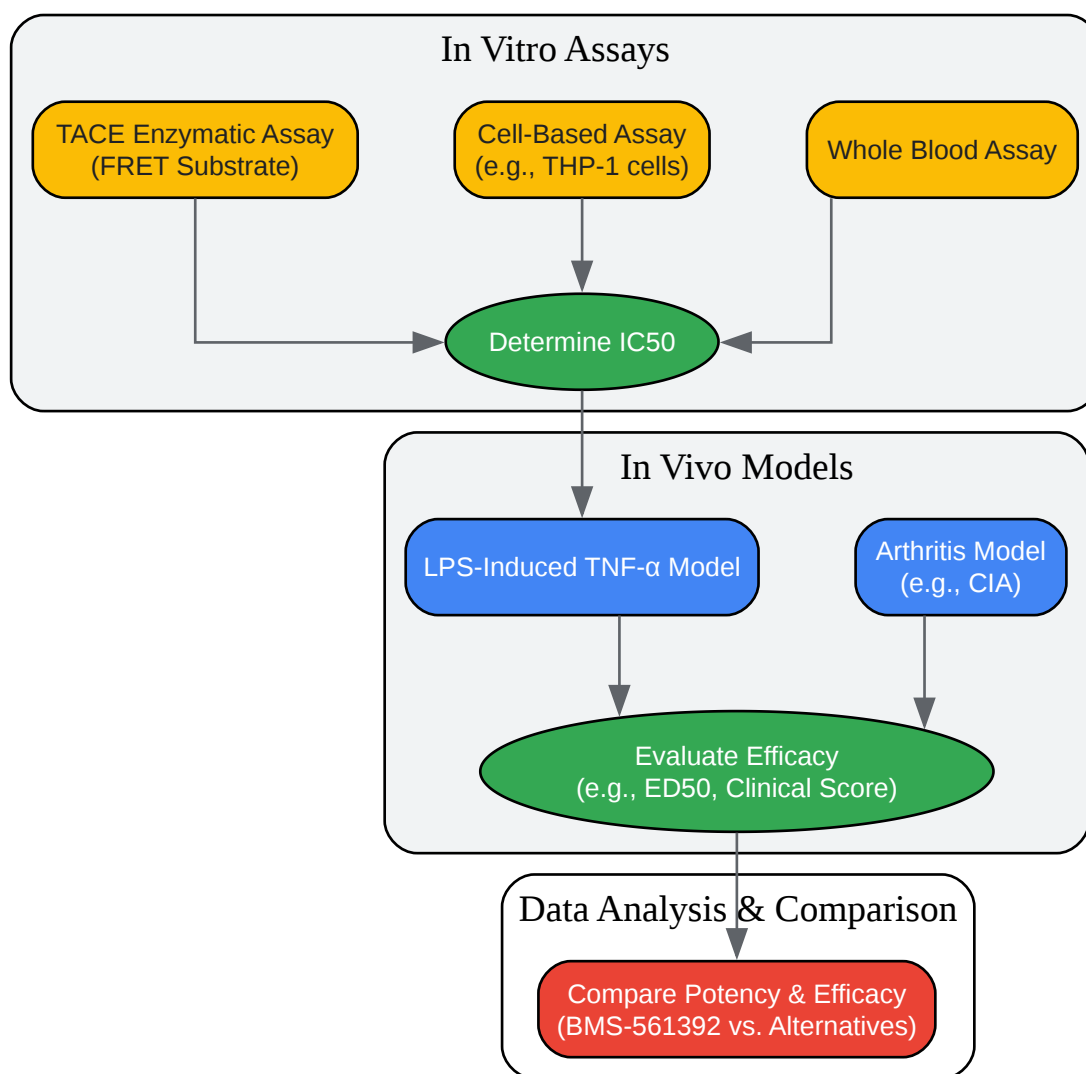
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TACE-mediated signaling pathway and a general workflow for evaluating TACE inhibitors.



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Caption: TACE-mediated cleavage of pro-TNF-α and subsequent inflammatory signaling.



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